molecular formula C5H7ClN4O B13028444 Pyridazine-4-carbohydrazide hydrochloride

Pyridazine-4-carbohydrazide hydrochloride

Cat. No.: B13028444
M. Wt: 174.59 g/mol
InChI Key: TZEHWFXOEMIHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridazine-4-carbohydrazide hydrochloride (CAS 1955554-51-4) is a versatile chemical building block and organic synthon of significant interest in medicinal chemistry and antimicrobial research. With the molecular formula C5H7ClN4O and a molecular weight of 174.59 g/mol, this compound serves as a crucial precursor for the synthesis of more complex molecules. Recent research has explored its potential as a core scaffold in the development of novel antimycobacterial agents. Studies have shown that derivatives of pyridazine-4-carbohydrazide exhibit potent activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis , with some analogues demonstrating minimum inhibitory concentrations (MICs) as low as ≤0.25 μM . The compound's structure makes it a valuable intermediate for creating "mutual" prodrugs and molecular hybrids, particularly when linked to other antimicrobial pharmacophores like sulphonamides or diphenyl (thio)ethers via oxocarboxylic acid linkers, enhancing efficacy and potentially overcoming drug resistance . As a pyridazine derivative, it is part of a class of nitrogen-nitrogen bond-containing heterocycles known for a wide spectrum of pharmacological activities, which also includes antihypertensive properties . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7ClN4O

Molecular Weight

174.59 g/mol

IUPAC Name

pyridazine-4-carbohydrazide;hydrochloride

InChI

InChI=1S/C5H6N4O.ClH/c6-9-5(10)4-1-2-7-8-3-4;/h1-3H,6H2,(H,9,10);1H

InChI Key

TZEHWFXOEMIHJK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1C(=O)NN.Cl

Origin of Product

United States

Synthetic Methodologies for Pyridazine 4 Carbohydrazide Hydrochloride and Its Chemical Precursors

Chemical Synthesis Pathways to Pyridazine-4-carbohydrazide (B1390179) Hydrochloride

The preparation of Pyridazine-4-carbohydrazide hydrochloride is most reliably accomplished via a sequential conversion of Pyridazine-4-carboxylic acid. This involves the formation of an ester intermediate, followed by hydrazinolysis and subsequent salt formation.

Direct Synthetic Routes and Optimization

Currently, there are no well-established direct synthetic routes for the one-pot synthesis of this compound from simple acyclic precursors. The construction of the pyridazine (B1198779) ring and the carbohydrazide (B1668358) functional group in a single transformation is complex and has not been reported as a standard procedure. Research efforts in pyridazine synthesis tend to focus on the construction of the core heterocyclic ring, with subsequent functional group interconversions to achieve the desired substitution pattern. organic-chemistry.org

Multistep Preparations from Established Pyridazine Carboxylic Acids or Esters

The most common and well-documented method for synthesizing this compound begins with Pyridazine-4-carboxylic acid. This precursor undergoes a two-step conversion to the target carbohydrazide, which is then converted to its hydrochloride salt.

The initial step in this sequence is the esterification of Pyridazine-4-carboxylic acid. A common method involves refluxing the carboxylic acid in absolute ethanol (B145695) with a catalytic amount of concentrated sulfuric acid. This Fischer esterification reaction yields the corresponding ethyl ester, 4-Carbethoxypyridazine. In a documented procedure, this esterification of 6.5 grams of Pyridazine-4-carboxylic acid resulted in a 60% yield of the oily ethyl ester after vacuum distillation. google.com

The subsequent and crucial step is the hydrazinolysis of the formed ethyl pyridazine-4-carboxylate. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303). The nucleophilic acyl substitution reaction replaces the ethoxy group of the ester with the hydrazinyl group, forming Pyridazine-4-carbohydrazide. Historical literature reports the successful synthesis of Pyridazine-4-carbohydrazide from its ethyl ester, with the resulting product having a melting point of 124-125°C after recrystallization from alcohol. google.com

The final step is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the synthesized Pyridazine-4-carbohydrazide with hydrochloric acid. For instance, the free base can be dissolved in a suitable anhydrous solvent, such as dichloromethane (B109758) or ethanol, and treated with a solution of hydrogen chloride in an ethereal or alcoholic solvent. nih.govwikipedia.org The resulting hydrochloride salt precipitates and can be isolated by filtration.

Reaction Conditions and Yield Enhancement in Preparative Chemistry

The efficiency of the multi-step synthesis of this compound is dependent on the conditions of each reaction.

For the initial esterification, the use of a large excess of the alcohol (in this case, absolute ethanol) and a strong acid catalyst like sulfuric acid, combined with heating under reflux, drives the equilibrium towards the formation of the ethyl ester. The yield for this step has been reported at 60%. google.com

The hydrazinolysis of the ester is a critical step for which conditions can be optimized to improve the yield. General procedures for the synthesis of hydrazides from esters often involve refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent such as ethanol or methanol (B129727). nih.gov The reaction progress is typically monitored using thin-layer chromatography (TLC). nih.gov To enhance the yield, a significant excess of hydrazine hydrate is often employed to ensure the complete consumption of the ester and to minimize potential side reactions. A patent for the synthesis of hydrazide compounds suggests a molar ratio of ester to hydrazine hydrate between 1:1 and 1:1.5, with reflux times ranging from 0.5 to 2 hours, can lead to yields exceeding 90%. google.com

The table below summarizes the reaction conditions for the key transformation steps.

StepReactantsReagents/SolventsConditionsReported Yield
Esterification Pyridazine-4-carboxylic acidAbsolute ethanol, concentrated H₂SO₄Reflux for 6 hours60% google.com
Hydrazinolysis 4-CarbethoxypyridazineHydrazine hydrate, EthanolRefluxNot specified for this specific reaction, but generally high for hydrazide formation. google.com
Salt Formation Pyridazine-4-carbohydrazideHCl in ether or ethanolDropwise addition to a solution of the hydrazideTypically quantitative.

Development of Novel Synthetic Approaches and Green Chemistry Considerations

While the traditional multi-step synthesis is reliable, modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods.

One potential green chemistry approach involves the use of microwave-assisted synthesis. For the hydrazinolysis step, microwave irradiation has been shown to significantly reduce reaction times and can often be performed without a solvent, which reduces waste. researchgate.netnih.gov For example, a solvent-free method for preparing hydrazides from carboxylic acids and hydrazine hydrate under microwave irradiation has been reported, offering high yields in a matter of seconds to minutes. researchgate.net While not specifically documented for Pyridazine-4-carbohydrazide, this approach presents a promising avenue for a greener synthesis.

Another consideration is the use of safer reagents. While hydrazine is a necessary component, using its salts, such as hydrazine hydrochloride, can be a safer alternative in some synthetic contexts, although for hydrazinolysis, hydrazine hydrate is typically used. The use of recyclable, metal-free oxidizing agents in other areas of hydrazide chemistry also points towards a trend of developing more sustainable synthetic protocols.

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, is another hallmark of modern synthetic chemistry. A one-pot procedure for synthesizing pyridazine C-nucleosides has been described, involving a sequence of photooxygenation, reduction, and cyclization with hydrazine. While this specific methodology is not directly applicable to the synthesis of this compound, it illustrates the potential for developing more streamlined and efficient synthetic routes for pyridazine derivatives in the future.

Derivatization Strategies and Molecular Scaffold Utilization

Design and Synthesis of Novel Pyridazine-4-carbohydrazide (B1390179) Analogues

The design and synthesis of new analogues based on the pyridazine-4-carbohydrazide core are central to discovering compounds with enhanced potency and novel mechanisms of action. The inherent reactivity of the carbohydrazide (B1668358) group (-CO-NH-NH2) makes it an ideal handle for synthetic elaboration.

A primary and extensively utilized strategy for derivatizing pyridazine-4-carbohydrazide is its condensation with a variety of aldehydes and ketones to form hydrazone derivatives, also known as Schiff bases. researchgate.net This reaction typically involves refluxing the carbohydrazide with the chosen carbonyl compound in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. nih.gov The resulting C=N imine linkage extends the molecule, allowing for the introduction of diverse substituents (R groups) which can influence properties like lipophilicity, hydrogen bonding capacity, and steric profile. researchgate.net

This approach has been used to synthesize extensive libraries of N'-[substituted] pyridine-4-carbohydrazides, a closely related class of compounds, for biological screening. nih.gov The synthesis is generally high-yielding and accommodates a broad range of functional groups on the aldehyde or ketone, including various aryl and halogen substitutions. nih.gov For instance, a series of N-aryllidenequinoline-3-carbohydrazides were synthesized by reacting the corresponding carbohydrazide with different aldehydes in methanol (B129727) with glacial acetic acid as a catalyst. This highlights a common and effective method for generating hydrazone libraries.

Table 1: Examples of Hydrazone (Schiff Base) Synthesis from Hydrazides This table is illustrative of the general reaction based on analogous syntheses.

Hydrazide PrecursorCarbonyl CompoundResulting Derivative ClassReference Principle
Pyridazine-4-carbohydrazideSubstituted Aromatic AldehydesN'-[Arylmethylidene]pyridazine-4-carbohydrazides researchgate.netnih.gov
Pyrazine-2-carbohydrazideVarious Substituted AldehydesN'-[Substituted]pyrazine-2-carbohydrazides nih.gov
Quinoline-3-carbohydrazideSuitable AldehydesN-aryllidenequinoline-3-carbohydrazides

Construction of Fused Heterocyclic Systems Incorporating the Pyridazine-Carbohydrazide Core

The carbohydrazide moiety is a potent synthon for constructing new heterocyclic rings fused to the pyridazine (B1198779) core. This strategy leads to rigid, polycyclic structures with distinct three-dimensional shapes, which can be pivotal for specific receptor interactions.

One common pathway is the cyclization of the hydrazide to form five-membered heterocycles. For example, reacting a hydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521) can lead to the formation of oxadiazole-thiones. nih.gov Similarly, the carbohydrazide can undergo [3+2] annulation with heteroaryl carbonitriles under microwave irradiation to yield fused 1,2,4-triazole (B32235) rings. organic-chemistry.org

Another approach involves using the terminal amine of the hydrazide as a nucleophile to build larger fused systems. The reaction of a hydrazinylpyridazine derivative (formed from the corresponding carbohydrazide or a related precursor) with reagents like acetic anhydride (B1165640) or p-chlorobenzaldehyde can yield fused pyridazinotriazine systems. nih.gov Research has demonstrated the synthesis of 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govrsc.orgtriazine-3(4H)-thione, showcasing the creation of a complex fused system. nih.gov Furthermore, pyridazine derivatives can be used to synthesize tetrazolo[1,5-b]pyridazines via reaction with sodium azide.

Table 2: Examples of Fused Heterocycle Construction

Starting Material TypeReagent(s)Resulting Fused SystemReference Principle
Heterocyclic CarbohydrazideCarbon Disulfide, KOHOxadiazole-thione nih.gov
HydrazinylpyridazineAcetic AnhydridePyridazinotriazine nih.gov
Chloropyridazine DerivativeSodium AzideTetrazolopyridazine
Heteroaryl Carbonitrile, ArylhydrazideMicrowave Irradiation(1H)-1,2,4-Triazole organic-chemistry.org
Pyridazinethione, Chloroacetic Acid, AldehydeSodium AcetatePyridazino[3,4-b] nih.govrsc.orgthiazine nih.gov

Molecular Hybridization and Linkage to Other Pharmacophores

Molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activities. The pyridazine-4-carbohydrazide scaffold is an excellent candidate for this approach. The hydrazone linkage (C=N) formed via Schiff base condensation is a common and effective method for connecting the pyridazine-4-carbohydrazide unit to another bioactive moiety. researchgate.net

This strategy has been explored by synthesizing hybrids of 1,2,4-triazole and pyridine (B92270) scaffolds, joined by a Schiff base linker, to create potent antimicrobial derivatives. The pyridine ring itself is known to be crucial for enhancing drug permeability and metabolic stability, making it a valuable component in hybrid drug design. researchgate.net The goal is to develop agents with a broad spectrum of activity, with some derivatives showing potential in antibacterial, antiviral, and anticancer applications. researchgate.net

Direct functionalization of the pyridazine ring or the carbohydrazide group offers another route to structural diversity. While many syntheses build the desired pyridazine ring from acyclic precursors, modifications to the pre-formed heterocycle are also synthetically valuable. For example, a pyridazin-3(2H)-one can be converted to a more reactive 3-chloropyridazine (B74176) derivative by treatment with phosphorus oxychloride. nih.gov This chloro-substituent can then be displaced by nucleophiles, such as hydrazine (B178648) hydrate (B1144303), to install the key hydrazinyl group needed for further derivatization. nih.gov

The carbohydrazide moiety itself, beyond forming hydrazones, can be modified. While less common, selective alkylation of the hydrazine nitrogens is a powerful tool in organic synthesis. A general method for the selective alkylation of hydrazine derivatives involves the formation of a nitrogen dianion intermediate using a strong base like n-butyllithium, which can then react with alkyl halides. This allows for precise control over the substitution pattern on the hydrazine unit, enabling the synthesis of mono- or di-alkylated products. Acylation of the terminal nitrogen is also possible, as seen when hydrazinylpyridazines react with acetic anhydride. nih.gov

Stereoselective Synthesis of Pyridazine-4-carbohydrazide Derivatives

The development of stereoselective methods for synthesizing chiral derivatives is a sophisticated area of medicinal chemistry, as stereoisomers can have dramatically different biological activities. While derivatization of the achiral pyridazine-4-carbohydrazide molecule does not always create a stereocenter, advanced catalytic methods can be used to construct chiral scaffolds incorporating the pyridazine ring.

For instance, a novel organocatalytic asymmetric [4+2] cycloaddition has been developed to construct chiral hexahydropyridazin spirocyclic scaffolds. rsc.org This approach demonstrates that complex, chiral pyridazine-containing structures can be synthesized with high diastereoselectivity and good enantioselectivity. rsc.org While not starting directly from pyridazine-4-carbohydrazide, such methodologies are crucial for accessing the full three-dimensional chemical space around the pyridazine core. Other modern strategies, such as N-heterocyclic carbene-catalyzed asymmetric annulations, have been used to prepare related chiral pyrazolo[3,4-b]pyridin-6-ones, further highlighting the progress in creating chiral heterocyclic compounds. The literature specifically detailing the use of pyridazine-4-carbohydrazide as a direct precursor in stereoselective reactions is limited, representing an area for future investigation.

Application in Combinatorial Chemistry and High-Throughput Synthesis

The pyridazine-4-carbohydrazide scaffold is well-suited for combinatorial chemistry and high-throughput synthesis, largely due to the robust and versatile reactions of the hydrazide group. These technologies aim to rapidly generate large libraries of related compounds for biological screening.

A key enabling technology in this area is microwave-assisted organic synthesis (MAOS). organic-chemistry.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields and purity. organic-chemistry.org This technique has been successfully applied to the synthesis of various pyridazine derivatives and related heterocycles. For example, the [3+2] annulation of heteroaryl carbonitriles with hydrazides to form 1,2,4-triazoles is efficiently conducted using microwave heating. organic-chemistry.org Similarly, the synthesis of fused pyridazine systems like 2-substituted phenyl-10H-pyridazin(6,1-b)quinazoline-10-one has been achieved in minutes using microwave assistance. The suitability of the pyridazine core and its reactive handles for rapid, clean reactions makes it an attractive scaffold for generating diverse chemical libraries to accelerate the drug discovery process.

Computational and Theoretical Investigations of Pyridazine 4 Carbohydrazide Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand when bound to a target protein. For pyridazine-4-carbohydrazide (B1390179) derivatives, this technique has been instrumental in elucidating binding modes and identifying key interactions with various biological targets.

Detailed research findings from molecular docking studies have revealed the critical role of the pyridazine (B1198779) scaffold and its substituents in target recognition. For instance, in the context of antimicrobial drug development, the nitrogen atoms of the pyridazine ring are often predicted to form crucial hydrogen bonds with amino acid residues in the active site of enzymes like DNA gyrase and dihydrofolate reductase. The carbohydrazide (B1668358) moiety is also frequently implicated in forming a network of hydrogen bonds, further stabilizing the ligand-protein complex.

In studies targeting enzymes such as acetylcholinesterase, implicated in Alzheimer's disease, docking simulations have shown that pyridazine derivatives can effectively occupy the active site gorge. nih.gov The pyridazine ring may engage in π-π stacking interactions with aromatic residues like tryptophan and tyrosine, while the hydrazide group can interact with catalytic or peripheral anionic site residues. nih.gov

Similarly, in the pursuit of novel anticancer agents, molecular docking has been used to predict the binding of pyrazolo[3,4-d]pyridazinone derivatives to the ATP-binding pocket of kinases like Fibroblast Growth Factor Receptor 1 (FGFR1). tandfonline.com These simulations highlight the importance of the pyridazine core in establishing a network of interactions that are fundamental to inhibitory activity. tandfonline.com The predictive power of these docking studies is often validated by strong correlations between the calculated binding affinities and experimentally determined inhibitory concentrations (IC50 values).

A summary of representative molecular docking findings for pyridazine derivatives against various targets is presented below:

Target ProteinKey Interacting Residues (Predicted)Type of InteractionReference
Acetylcholinesterase (AChE)Trp84, Tyr121, Phe330π-π stacking, Hydrogen bonds nih.gov
Fibroblast Growth Factor Receptor 1 (FGFR1)Asp641, Glu531, Ala564Hydrogen bonds, Hydrophobic interactions tandfonline.com
Dipeptidyl Peptidase-IV (DPP-IV)Arg125, Tyr662, Phe357Hydrogen bonds, Electrostatic interactions mdpi.comnih.gov
Muscarinic Acetylcholine ReceptorsTyr104, Asn404Hydrogen bonds benthamdirect.com

These studies collectively underscore the utility of molecular docking in predicting and rationalizing the binding of pyridazine-4-carbohydrazide derivatives to their biological targets, thereby guiding the design of analogues with improved affinity and selectivity.

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), have been widely applied to investigate the electronic properties of pyridazine derivatives, providing a deeper understanding of their reactivity, stability, and intermolecular interactions. gsconlinepress.comgsconlinepress.comiiste.orgresearchgate.net These studies are crucial for rationalizing the observed biological activities and for predicting the properties of novel, yet-to-be-synthesized analogues.

DFT calculations are used to determine a range of quantum chemical descriptors that correlate with biological activity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. gsconlinepress.comgsconlinepress.com

For pyridazine derivatives, a smaller HOMO-LUMO gap is generally associated with higher reactivity, which can be advantageous for covalent inhibitors or for facilitating interactions with biological targets. gsconlinepress.com The distribution of electron density, as visualized by molecular electrostatic potential (MEP) maps, helps to identify the electron-rich and electron-poor regions of the molecule, which are crucial for non-covalent interactions like hydrogen bonding and electrostatic interactions. gsconlinepress.comgsconlinepress.com

The following table summarizes key quantum chemical descriptors calculated for representative pyridazine derivatives and their general implications for biological activity:

Quantum Chemical DescriptorDefinitionImplication for Pyridazine DerivativesReference
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons in interactions. gsconlinepress.comgsconlinepress.com
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons in interactions. gsconlinepress.comgsconlinepress.com
ΔE (HOMO-LUMO gap)Energy difference between HOMO and LUMOIndicator of chemical reactivity and stability. gsconlinepress.comgsconlinepress.com
Dipole Moment (μ)Measure of the overall polarity of the moleculeInfluences solubility and binding to polar sites in proteins. gsconlinepress.comgsconlinepress.com
Electronegativity (χ)Tendency of the molecule to attract electronsProvides insight into the molecule's overall electronic character. gsconlinepress.comgsconlinepress.com
Global Hardness (η)Resistance to change in electron distributionRelates to the stability and reactivity of the molecule. gsconlinepress.comgsconlinepress.com

These quantum chemical studies provide a theoretical framework for understanding the structure-activity relationships of pyridazine-4-carbohydrazide derivatives at an electronic level, complementing the insights gained from other computational methods.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

In the absence of a known 3D structure of the biological target, ligand-based drug design strategies, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, become invaluable. nih.gov These methods are used to identify the essential structural features (pharmacophore) required for biological activity and to develop predictive models that correlate molecular properties with potency.

Pharmacophore models for pyridazine derivatives typically consist of a specific arrangement of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net For instance, a pharmacophore model for acetylcholinesterase inhibitors based on pyridazinone derivatives identified two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as crucial features for activity. researchgate.net The pyridazine ring itself often contributes one or more of these features, highlighting its importance as a core scaffold. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to pyridazine derivatives to guide lead optimization. tandfonline.comelsevierpure.com These studies generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. tandfonline.com This information is then used to suggest specific structural modifications to enhance potency. For example, CoMFA and CoMSIA models for pyrazolo[3,4-d]pyridazinone inhibitors of FGFR1 have provided detailed insights into the structural requirements for high affinity, guiding the design of novel, more potent analogues. tandfonline.com

The general workflow for pharmacophore modeling and 3D-QSAR studies of pyridazine derivatives is outlined below:

StepDescriptionOutcomeReference
1. Training Set SelectionA set of molecules with known biological activities is chosen.A diverse set of active and inactive compounds. tandfonline.comresearchgate.net
2. Conformational AnalysisThe possible 3D conformations of each molecule are generated.A collection of low-energy conformers for each molecule. tandfonline.comresearchgate.net
3. Molecular AlignmentThe molecules are superimposed based on common structural features.A spatially aligned set of molecules. tandfonline.comelsevierpure.com
4. Pharmacophore/QSAR Model GenerationA pharmacophore model is developed or 3D-QSAR fields are calculated.A predictive model that correlates structural features with activity. tandfonline.comnih.govresearchgate.net
5. Model ValidationThe predictive power of the model is assessed using a test set of molecules.A validated model for predicting the activity of new compounds. tandfonline.comelsevierpure.com

These ligand-based approaches have proven to be powerful tools for the rational design and virtual screening of novel pyridazine-4-carbohydrazide derivatives with desired biological activities.

Prediction of ADMET-Related Properties in silico for Derived Analogues

The success of a drug candidate depends not only on its biological activity but also on its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. plos.org In silico methods for predicting ADMET properties are now an integral part of the drug discovery process, allowing for the early identification of compounds with potential liabilities. nih.govcmjpublishers.com

For pyridazine-4-carbohydrazide derivatives, a range of computational models are used to predict key ADMET-related parameters. These include physicochemical properties like lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA), which are important for absorption and distribution. cmjpublishers.comresearchgate.net Drug-likeness filters, such as Lipinski's Rule of Five, are also applied to assess the oral bioavailability of the designed compounds. mdpi.com

Furthermore, in silico models are employed to predict potential interactions with metabolic enzymes, such as the cytochrome P450 (CYP) family, and to flag potential toxicities, including cardiotoxicity (hERG inhibition) and mutagenicity. dergipark.org.trresearchgate.net Studies on pyridazine-acetohydrazide hybrids have shown that these compounds generally exhibit good bioavailability and low toxicity profiles in silico. nih.gov Similarly, computational analysis of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives indicated promising oral absorption and no significant predicted toxicity. nih.gov

The following table presents a selection of ADMET properties that are commonly predicted for pyridazine-4-carbohydrazide derivatives and their significance in drug development:

ADMET PropertySignificanceTypical Prediction for Pyridazine DerivativesReference
Lipophilicity (logP)Affects absorption, distribution, and metabolism.Generally falls within the optimal range for oral drugs. mdpi.comresearchgate.net
Aqueous Solubility (logS)Crucial for absorption and formulation.Can be a challenge for some derivatives, requiring structural modification. cmjpublishers.com
Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gut.Many derivatives are predicted to have good intestinal absorption. nih.govdergipark.org.tr
Blood-Brain Barrier (BBB) PenetrationImportant for CNS-acting drugs.Varies depending on the specific substituents. dergipark.org.tr
Cytochrome P450 (CYP) InhibitionPotential for drug-drug interactions.Some derivatives may show inhibition of specific CYP isoforms. dergipark.org.trresearchgate.net
hERG InhibitionRisk of cardiotoxicity.The pyridazine scaffold is sometimes considered to have a lower risk compared to other heterocycles. nih.gov
MutagenicityPotential to cause genetic mutations.Generally predicted to be non-mutagenic. nih.gov

By integrating these in silico ADMET predictions into the design cycle, researchers can prioritize the synthesis of pyridazine-4-carbohydrazide derivatives with a higher probability of success in later stages of drug development.

Conformational Analysis and Molecular Dynamics Simulations of Scaffold and Derivatives

Understanding the conformational flexibility of the pyridazine-4-carbohydrazide scaffold and its derivatives is crucial for a comprehensive understanding of their biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the dynamic behavior of these molecules and their interactions with biological targets over time. nih.govtandfonline.comhillsdale.edu

Conformational analysis aims to identify the low-energy, biologically relevant conformations of a molecule. This is particularly important for flexible molecules like pyridazine-4-carbohydrazide derivatives, where the orientation of the carbohydrazide side chain can significantly influence binding to a target protein.

Molecular dynamics simulations provide a time-resolved view of the molecular system, allowing researchers to study the stability of ligand-protein complexes, the role of solvent molecules, and the conformational changes that occur upon ligand binding. nih.govhillsdale.edu For example, MD simulations of pyridazine derivatives bound to acetylcholinesterase have been used to assess the stability of the binding pose predicted by molecular docking and to identify key residues that contribute to the binding affinity. nih.gov In another study, MD simulations of pyrazolo[3,4-d]pyridazinone derivatives in complex with FGFR1 were used to calculate binding free energies, which showed good agreement with experimental data. tandfonline.com

The insights gained from conformational analysis and MD simulations are summarized below:

Computational TechniqueInformation GainedRelevance to Pyridazine-4-carbohydrazide DerivativesReference
Conformational AnalysisIdentification of low-energy, stable conformers.Understanding the preferred 3D shape of the molecule in solution and in the binding site. hillsdale.edu
Molecular Dynamics (MD) SimulationsTime-dependent behavior of the ligand-protein complex.Assessing the stability of the binding mode, identifying key interactions, and calculating binding free energies. nih.govtandfonline.comnih.govhillsdale.edu
Root Mean Square Deviation (RMSD)Measure of the stability of the protein and ligand over time.Indicates whether the simulated system has reached equilibrium. nih.gov
Root Mean Square Fluctuation (RMSF)Identifies the flexible regions of the protein.Highlights residues that may be important for ligand binding and conformational changes. nih.gov
Binding Free Energy Calculations (e.g., MM/PBSA)Estimation of the binding affinity of the ligand to the protein.Provides a more accurate prediction of potency compared to docking scores alone. tandfonline.com

Mechanistic and in Vitro Biological Activity Studies of Derived Analogues

Antimicrobial Research on Pyridazine-4-carbohydrazide (B1390179) Analogues

The core structure of pyridazine-4-carbohydrazide has served as a scaffold for the development of numerous analogues with significant antimicrobial properties. The incorporation of different functional groups and lipophilic moieties has been shown to enhance the penetration of these compounds through the lipid-rich cell walls of microorganisms. nih.govmdpi.com

The antibacterial potential of pyridazine-4-carbohydrazide analogues has been evaluated against a range of bacterial species. Studies have shown that these derivatives exhibit varied efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain pyrazole-pyridazine hybrids have demonstrated activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 256 μg/mL. nih.gov However, these specific compounds were found to be ineffective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov

In contrast, other research has highlighted derivatives with significant action against Gram-negative bacteria. A notable example is a derivative where the octyl chain of a potent antifungal compound was replaced with a shorter butyl chain, resulting in a significant antibacterial effect against Pseudomonas aeruginosa (ATCC 27853). nih.govmdpi.com This compound's MIC value was twofold superior to the standard combination of ampicillin/cloxacillin. nih.govmdpi.com Pyrazolo[3,4-d]pyrimidine derivatives have also shown greater growth inhibition against E. coli compared to S. aureus. nih.gov

The introduction of lipophilic characteristics into the pyridazine-4-carbohydrazide structure is a key strategy to improve biological activity, as it aids diffusion through the bacterial wall. nih.govmdpi.com Some studies have reported that while certain derivatives show low inhibition of Gram-positive bacteria and inactivity against Gram-negative bacteria, they exhibit high selectivity for mycobacteria. nih.govrsc.org

Interactive Table: In Vitro Antibacterial Activity of Pyridazine-4-carbohydrazide Analogues

Several pyridazine-4-carbohydrazide analogues have demonstrated notable in vitro antifungal activity. Research has shown that derivatives can be particularly effective against Candida species, including multidrug-resistant (MDR) strains. nih.govmdpi.com One study reported a functionally substituted pyridine (B92270) carbohydrazide (B1668358) (compound 6) with potent activity against four MDR strains of Candida spp. nih.gov This compound exhibited MIC values between 16–24 µg/mL and inhibition up to 92.57%, which was superior to the broad-spectrum antifungal drug fluconazole (B54011) (MIC = 20 µg/mL, 81.88% inhibition). nih.govmdpi.com Other studies have also confirmed the antifungal potential of pyridazine-4-carbohydrazide derivatives, especially against C. albicans. mdpi.com However, some analogues, such as those linked to other antimicrobial agents via oxocarboxylic acids, have shown inactivity against fungi, indicating a high selectivity towards mycobacteria. nih.govrsc.org

Interactive Table: In Vitro Antifungal Activity of Pyridazine-4-carbohydrazide Analogues

The parent compound of this class, isoniazid (B1672263) (pyridine-4-carbohydrazide), is a cornerstone in the treatment of tuberculosis. wikipedia.org Consequently, extensive research has been conducted on its analogues to enhance efficacy against both drug-susceptible and resistant strains of Mycobacterium tuberculosis (Mtb), as well as non-tuberculous mycobacteria (NTM). nih.govrsc.org

Novel amides combining pyridine-4-carbohydrazide with other antimicrobial agents through oxocarboxylic acid linkers have shown potent antimycobacterial activity, with some derivatives exhibiting MICs as low as ≤0.25 μM, outperforming isoniazid itself. nih.govrsc.org These compounds were also effective against M. kansasii (MICs ≤1 μM) and showed inhibitory action against MDR strains at higher concentrations (≥8 μM). nih.govrsc.org Furthermore, 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org A pyridine carboxamide derivative, MMV687254, was identified as being specifically active against M. tuberculosis and Mycobacterium bovis BCG, inhibiting bacterial growth in macrophages in a bactericidal manner. nih.gov

Understanding the mechanisms of resistance is crucial for the development of effective antimicrobial agents. For pyridazine-4-carbohydrazide analogues targeting M. tuberculosis, resistance has been linked to the upregulation of efflux pumps. frontiersin.org Genome-wide sequencing of mutants resistant to a 2,4-disubstituted pyridine derivative revealed mutations in the mmpR5 gene, which encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump. frontiersin.org Depletion of this repressor in wild-type Mtb increased its resistance to the compound. frontiersin.org For isoniazid itself, activation by the bacterial catalase-peroxidase enzyme KatG is necessary. wikipedia.org Resistance can emerge through mutations in this enzyme. The development of dual-action derivatives aims to overcome such resistance mechanisms. nih.govrsc.org

Anticonvulsant Activity Profiling of Pyridazine-4-carbohydrazide Derivatives (in vitro/pre-clinical models)

Derivatives of the pyridazine (B1198779) ring system have been investigated for their potential as anticonvulsant agents in various pre-clinical models. Studies on pyridazinone derivatives have shown that these compounds can exhibit significant anticonvulsant activity against both maximal electroshock (MES) and isoniazid (INH)-induced convulsions. openpharmaceuticalsciencesjournal.com For instance, compounds 3d and 3j, which are 6-(4-Cl-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one and 4-(4-hydroxy-3-methoxy-benzylidene)-6-(4-methyl-phenyl)-4,5-dihydropyridazin-(2H)-one respectively, showed maximum activity in the INH-induced convulsion model. openpharmaceuticalsciencesjournal.com

Another series of N'-[substituted] pyridine-4-carbohydrazides was evaluated in MES, scMET, and 6 Hz seizure models. nih.gov The most active compound, N'-[4-(4-fluorophenoxy)benzylidene]pyridine-4-carbohydrazide (PCH 6), demonstrated notable efficacy, particularly in the 6 Hz test. nih.gov Similarly, a series of pyridine-3-carbohydrazide derivatives showed that compounds with halogen substitutions at the meta and para positions of the phenyl ring offered better protection. nih.gov Compound RNH12, with a trifluoromethoxy substituted phenyl ring, was identified as the most potent, showing protection in four different animal models of epilepsy. nih.gov

Interactive Table: Anticonvulsant Activity of Pyridazine-4-carbohydrazide Analogues

Anti-inflammatory Potential of Pyridazine-4-carbohydrazide Analogues (in vitro)

The anti-inflammatory properties of pyridazine-based compounds have been explored through various in vitro assays. A class of compounds linking pyridine and thiazole (B1198619) moieties with a carbohydrazide group was evaluated for its anti-inflammatory activity using the denaturation of bovine serum albumin method. acs.org These compounds showed inhibition in the range of IC₅₀ values from 46.29 to 100.60 μg/mL. acs.org The presence of a hydroxyl group on the phenyl ring or the inclusion of heterocyclic moieties appeared to enhance the inhibitory activity. acs.org

In another study, new pyrazole (B372694)–pyridazine hybrids were designed as potential anti-inflammatory agents. rsc.org These compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes. Trimethoxy derivatives 5f and 6f were the most active, demonstrating higher COX-2 inhibitory action than the reference drug celecoxib, with IC₅₀ values of 1.50 and 1.15 μM, respectively. rsc.org Furthermore, these potent compounds were shown to inhibit the generation of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2), in LPS-induced RAW264.7 macrophages. rsc.org

Anticancer Research on Pyridazine-4-carbohydrazide Derivatives (in vitro cell lines)

The pyridazine scaffold is a significant pharmacophore in the development of novel anticancer agents. nih.govnih.gov Derivatives of pyridazine-4-carbohydrazide have been synthesized and evaluated for their potential as chemotherapeutic agents, showing a range of activities across various human cancer cell lines. nih.govekb.eg

The cytotoxic and antiproliferative effects of various pyridazine-4-carbohydrazide derivatives have been extensively studied using in vitro assays on numerous cancer cell lines. These studies aim to identify compounds that can inhibit cancer cell growth and proliferation, often by inducing apoptosis or causing cell cycle arrest.

A series of new benzopyridazine derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7). ekb.eg Notably, several of these compounds demonstrated significant and selective cytotoxicity towards the HepG-2 cell line, with IC₅₀ values lower than the reference drug doxorubicin (B1662922). ekb.eg For instance, compounds 5b-d and 7a, b showed higher selectivity for HepG-2 cells (IC₅₀: 1.5-1.8 µM) compared to doxorubicin (IC₅₀: 3.8 µM). ekb.eg

In another study, novel 3(2H)-pyridazinone derivatives featuring a piperazinyl linker were assessed. unich.it Two compounds, 12 and 22 , showed limited cytotoxicity against normal human gingival fibroblasts while exhibiting good antiproliferative effects against gastric adenocarcinoma (AGS) cells. unich.it Further investigation suggested these compounds induce oxidative stress, leading to apoptosis. unich.it Similarly, a series of aryl hydrazone phenanthrotriazine derivatives were tested against HT-29 (colorectal), MCF-7 (breast), and MOLT-4 (leukemia) cell lines. researchgate.net Compound 7d , which has a 4-bromophenyl group, displayed the highest cytotoxic potential against MCF-7 and HT-29 cells, with IC₅₀ values of 22.6 µM and 13.4 µM, respectively, while remaining non-toxic to normal Vero cells. researchgate.net This compound was found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in MCF-7 cells. researchgate.net

Furthermore, substituted pyridazino[4,5-b]phenazine-5,12-diones have shown potent cytotoxicity. nih.gov Almost all synthesized compounds in this series (7a-j ) had higher cytotoxicity than doxorubicin against a panel of human cancer cell lines (A549, SK-OV-3, SK-MEL-2, XF 498, and HCT 15). nih.gov Specifically, compounds 7f (R₁=Et) and 7h (R₁, R₂=Me) were approximately 10 times more cytotoxic than doxorubicin across all tested cell lines. nih.gov The development of synthetic sphingolipids incorporating 1,2-pyridazine appendages also resulted in derivatives with excellent anti-proliferative activity against eight human cancer cell lines, showing a 2.5 to 9-fold reduction in IC₅₀ values compared to the lead compound that lacked the heterocycle. lookchem.com

Table 1: In Vitro Cytotoxicity of Pyridazine Derivatives Against Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line Activity (IC₅₀) Reference
Benzopyridazine 5b HepG-2 (Liver) 1.6 µM ekb.eg
Benzopyridazine 5c HepG-2 (Liver) 1.5 µM ekb.eg
Benzopyridazine 5d HepG-2 (Liver) 1.6 µM ekb.eg
Benzopyridazine 7a HepG-2 (Liver) 1.6 µM ekb.eg
Benzopyridazine 7b HepG-2 (Liver) 1.8 µM ekb.eg
Aryl hydrazone 7d MCF-7 (Breast) 22.6 µM researchgate.net
Aryl hydrazone 7d HT-29 (Colon) 13.4 µM researchgate.net
Pyridazino[4,5-b]phenazine-5,12-dione 7f A549, SK-OV-3, SK-MEL-2, XF 498, HCT 15 ~10x more potent than Doxorubicin nih.gov
Pyridazino[4,5-b]phenazine-5,12-dione 7h A549, SK-OV-3, SK-MEL-2, XF 498, HCT 15 ~10x more potent than Doxorubicin nih.gov

The mechanism of action for many anticancer agents involves direct interaction with DNA or inhibition of enzymes crucial for DNA replication and maintenance, such as topoisomerases. DNA serves as an accessible target for small molecules, and computational methods like molecular docking are used to predict and guide the development of DNA-interacting drugs. cmjpublishers.comresearchgate.net

A study involving nineteen pyridine-4-carbohydrazide Schiff base derivatives used molecular docking to screen for DNA binding potential. cmjpublishers.com The compounds with the highest predicted affinities were synthesized and their interactions with DNA were validated using UV-visible absorption titration and competitive binding assays. cmjpublishers.com The results confirmed that four of the synthesized derivatives possess strong DNA-binding properties, highlighting their potential as DNA-targeting agents. cmjpublishers.com

Thiazacridine and imidazacridine derivatives, which are structurally related to pyridazine compounds, have been investigated for their DNA binding and topoisomerase I inhibition activity. nih.gov Spectroscopic studies showed that these compounds interact effectively with calf thymus DNA (ctDNA) through both intercalation and external binding, with binding constants (Kb) ranging from 1.46 × 10⁴ to 6.01 × 10⁴ M⁻¹. nih.gov In an assay to study the relaxation of supercoiled plasmid DNA, most of these compounds demonstrated inhibitory activity against human topoisomerase I, suggesting this is a potential mechanism for their anticancer effects. nih.gov For instance, compounds 6 and 7 in the study showed moderate topoisomerase I inhibition at concentrations of 100 and 200 μM. nih.gov Similarly, a thiocarbohydrazone derivative was identified as a catalytic inhibitor of human DNA topoisomerase IIα. mdpi.com

Table 2: DNA Interaction and Topoisomerase Inhibition by Pyridazine-Related Derivatives

Derivative Class Target Finding Reference
Pyridine-4-carbohydrazide Schiff bases DNA Identified four derivatives with strong DNA-binding properties. cmjpublishers.com
Thiazacridine/Imidazacridine Calf Thymus DNA (ctDNA) Effective binding via intercalation or external binding (Kb = 1.46 × 10⁴ - 6.01 × 10⁴ M⁻¹). nih.gov
Thiazacridine/Imidazacridine Human Topoisomerase I Demonstrated inhibitory activity, with some compounds active at 100 µM. nih.gov
Thiocarbohydrazone Human Topoisomerase IIα Identified as a catalytic inhibitor. mdpi.com

Exploration of Other Potential Therapeutic Modalities via Derivatives (e.g., Antiviral, Antileishmanial, Antidepressant, Analgesic, Anti-Alzheimer's, Antihypertensive, Urease Inhibitory)

The versatile pyridazine scaffold has been explored for a wide array of therapeutic applications beyond cancer treatment, owing to its ability to interact with various biological targets. nih.govechemcom.com

Antiviral: Certain pyridazine derivatives have been evaluated for their antiviral properties. In one study, new derivatives were screened for activity against Hepatitis A Virus (HAV). nih.govresearchgate.net The compound 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] echemcom.comechemcom.comscielo.brtriazine-3(4H)-thione (10) was found to have the highest inhibitory effect against HAV. nih.govresearchgate.net Other related structures, such as 4-oxo-4H-quinoline acylhydrazone derivatives, have demonstrated good antiviral activities against Tobacco Mosaic Virus (TMV), with some compounds showing higher efficacy than the reference drug ribavirin. nih.gov

Antileishmanial: Leishmaniasis is a parasitic disease for which new treatments are needed due to drug toxicity and resistance. scielo.br A series of novel pyrazolo[3,4-d]pyridazin-7-ones were synthesized and tested against Leishmania amazonensis. scielo.br Five of these compounds were active against both promastigote and amastigote forms of the parasite. Notably, one derivative containing phenyl groups at the 1, 4, and 6-positions of the pyrazolopyridazinone core (7e ) showed the best activity, with IC₅₀ values of 16.2 µM for promastigotes and 3.84 µM for amastigotes. scielo.br

Antidepressant: The potential antidepressant effects of pyridazine derivatives have also been investigated. Two compounds, 5-benzyl 6-methyl 2-[4-(3-trifluoro-methyl phenyl) piperazin-1-yl] methylpyridazin-3-one (PC4) and 5-benzyl 6-methyl 2-[4-(3-chlorophenyl) piperazin-1-yl] methylpyridazin-3-one (PC13) , were evaluated in classical psychopharmacological tests in mice. nih.gov Pyridine-4-carbohydrazide itself (isoniazid) is known to be a mild non-selective monoamine oxidase inhibitor (MAO-I), which may contribute to its antidepressant properties. wikipedia.org

Analgesic: Research into the pain-relieving properties of pyridazine analogs has yielded promising results. A series of new 4-arylhydrazone 1-H pyrazole [3,4-b] pyridine derivatives were synthesized and evaluated for antinociceptive activity in mice. nih.gov Several of these compounds (5f, 5g, 5j, and 5k ) were found to be strongly active, demonstrating a good analgesic profile. nih.gov Derivatives of 3-hydroxy pyridine-4-one have also shown significant analgesic effects in both acetic acid-induced writhing and formalin tests. nih.gov

Anti-Alzheimer's: Targeting neuroinflammation and acetylcholinesterase (AChE) are key strategies in Alzheimer's disease (AD) research. echemcom.comnih.gov Pyridazine analogs have been identified as potential AChE inhibitors, which is a leading approach for developing anti-AD agents. echemcom.comechemcom.comresearchgate.net One study identified an aminopyridazine derivative, compound 14 , that prevented Aβ-induced spatial recognition memory impairment in a mouse model, with an efficacy comparable to the marketed drug donepezil. nih.gov

Antihypertensive: The cardiovascular effects of pyridazine compounds are well-documented. echemcom.comijpsr.com Several studies have synthesized and screened pyridazine derivatives for their ability to lower blood pressure. A series of 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives were tested, with compounds 4e and 4i showing appreciable antihypertensive activity. researchgate.net Another study found that compounds vj4, vj5, and vj6 produced a highly significant reduction in mean arterial blood pressure, suggesting their potential for treating hypertension. ijpsr.com

Urease Inhibitory: The chemical framework of pyridine-4-carbohydrazide has been used to develop derivatives with a broad spectrum of biological activities, including urease inhibition. cmjpublishers.com

Table 3: Diverse Therapeutic Activities of Pyridazine-4-carbohydrazide Derivatives

Therapeutic Area Derivative Class/Compound Key Finding Reference(s)
Antiviral Pyridazino[4,3-e] echemcom.comechemcom.comscielo.brtriazine-3(4H)-thione (10) Highest effect against Hepatitis A Virus (HAV). researchgate.net, nih.gov
Antileishmanial Pyrazolo[3,4-d]pyridazin-7-one (7e) IC₅₀ of 3.84 µM against L. amazonensis amastigotes. scielo.br
Antidepressant Arylpiperazinyl methylpyridazin-3-ones (PC4, PC13) Showed potential antidepressant effects in mouse models. nih.gov
Analgesic 4-arylhydrazone pyrazole [3,4-b] pyridines (5f, 5g, 5j, 5k) Strongly active with a good analgesic profile in mice. nih.gov
Anti-Alzheimer's Aminopyridazine derivative (14) Prevented Aβ-induced memory impairment in a mouse model. nih.gov
Antihypertensive Dihydropyridazin-3(2H)-one derivatives (4e, 4i) Showed appreciable antihypertensive activity. researchgate.net
Urease Inhibitory Pyridine-4-carbohydrazide derivatives Mentioned as a potential therapeutic application. cmjpublishers.com

Structure Activity Relationship Sar Analyses of Pyridazine 4 Carbohydrazide Derivatives

Correlating Structural Modifications with Observed In Vitro Biological Activities

The biological activity of pyridazine (B1198779) derivatives can be significantly altered by modifying their core structure or by introducing various substituents. Research has demonstrated that these modifications directly influence the potency and mechanism of action against different biological targets.

For instance, a series of N-aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acids were synthesized and evaluated for their in-vitro cytotoxic activity against the murine P815 mastocytoma cell line. nih.gov Within this series, compound 5b demonstrated significant growth inhibition with a potent IC₅₀ value of 0.40 µg/mL, highlighting the effectiveness of this particular structural arrangement in inducing cytotoxicity. nih.gov

In the field of antiviral research, various pyridazine derivatives have been developed. One study focused on creating fused heterocyclic systems from 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one . nih.gov Modifications included treatments with phosphorus oxychloride to create chloropyridazines or reacting with carbon disulphide to yield pyridazinotriazine derivatives. Among the synthesized compounds, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govnih.govtriazine-3(4H)-thione (compound 10 in the study) was identified as having the most potent anti-Hepatitis A Virus (HAV) activity. nih.gov Another study on myricetin (B1677590) derivatives containing a pyridazinone moiety found several compounds with strong antiviral activity against the Tobacco Mosaic Virus (TMV). Specifically, compound A26 showed a curative EC₅₀ of 118.9 μg mL⁻¹ and a protective EC₅₀ of 162.5 μg mL⁻¹, both superior to the control drug, ningnanmycin. rsc.org

The pyridazinone scaffold has also been a foundation for developing enzyme inhibitors. A novel class of pyridazine analogues was prepared and identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes. nih.gov Many of these analogues showed potency in the low micromolar range. Notably, one selective analogue exhibited an IC₅₀ of 5.6 µM for PTP1B. nih.gov

The following interactive table summarizes the relationship between the structural class of pyridazine derivatives and their observed in vitro biological activities.

Derivative ClassMolecular Target / Bio-AssayKey Structural ModificationObserved Biological Activity / Potency
N-aryl-4-oxo-pyridazine-3-carboxylic acidsP815 Mastocytoma CellsIntroduction of N-aryl group at position 1Cytotoxic (IC₅₀ = 0.40 µg/mL) nih.gov
Pyridazino[4,3-e] nih.govnih.govnih.govtriazinesHepatitis A Virus (HAV)Fusion of triazine ring to pyridazine corePotent Anti-HAV Activity nih.gov
Myricetin-Pyridazinone HybridsTobacco Mosaic Virus (TMV)Linkage of myricetin to a pyridazinone ringAntiviral (Curative EC₅₀ = 118.9 μg mL⁻¹) rsc.org
Substituted Pyridazine AnaloguesProtein Tyrosine Phosphatase 1B (PTP1B)Varied substitutions on the pyridazine coreEnzyme Inhibition (IC₅₀ = 5.6 µM) nih.gov
Diarylurea-Pyridazinone ScaffoldsStaphylococcus aureusIncorporation of a diarylurea moietyAntibacterial (MIC = 16 μg mL⁻¹) nih.gov

Influence of Substituent Effects and Lipophilicity on Biological Responses

Substituent Effects: The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can dramatically alter the reactivity and binding affinity of the parent molecule. For example, in a series of pyridazine-4-R-acetophenone derivatives, the bioisosteric replacement of functional groups (e.g., -CH₃, -Cl, -F) was studied to observe the impact on antimicrobial activity. researchgate.net Such variations can modify the charge distribution across the pyridazine scaffold, affecting interactions with protein targets. A review of antiproliferative pyridine (B92270) derivatives (a related azine class) found that the presence of groups like -OMe, -OH, and -NH₂ tended to enhance activity, whereas halogens or bulky groups often led to lower activity. mdpi.com

In the development of pyridazinone-based anti-inflammatory agents, it was noted that substitutions at the 6-position of the ring, along with an acetamide (B32628) side chain at the N2 position, enhanced analgesic and anti-inflammatory effects. sarpublication.com Conversely, for a series of antihypertensive 4,5-dihydro-3(2H)-pyridazinone derivatives, the introduction of a cyano group at the 7-position eliminated the antihypertensive effect but conferred anti-inflammatory properties, demonstrating how a single substituent can switch the biological activity profile. sarpublication.com

Lipophilicity: Lipophilicity, often quantified as the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes. In the series of non-competitive PTP1B inhibitors, a key design strategy was to create analogues that lack a negative charge. nih.gov This modification, in contrast to many other phosphatase inhibitors, results in higher lipophilicity and consequently greater permeability across cell membranes, which is essential for reaching intracellular targets. nih.gov

The affinity of certain pyridazinone derivatives for α₁-adrenoceptors was shown to be directly influenced by the length of a polymethylene spacer chain. nih.gov Increasing the chain length from two to seven carbons systematically increased lipophilicity, which correlated with a gradual increase in binding affinity, with the seven-carbon chain derivative showing very high potency (Kᵢ = 1.9 nM). nih.gov This illustrates a clear relationship where modulating lipophilicity through the length of an alkyl chain can optimize target engagement.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of a compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms in a molecule. For Pyridazine-4-carbohydrazide (B1390179) hydrochloride (in a solvent like DMSO-d₆), the following proton signals are anticipated:

Pyridazine (B1198779) Ring Protons: The three protons on the pyridazine ring would appear in the aromatic region, typically downfield (e.g., ~8.0-9.5 ppm) due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would depend on their position relative to the nitrogen atoms and the carbohydrazide (B1668358) substituent. The proton adjacent to the carbohydrazide group (H3) and the two protons adjacent to the nitrogen atoms (H5 and H6) would exhibit distinct signals.

Hydrazide Protons (NH and NH₂): The protons of the hydrazide group (-CONH-NH₂) would appear as broad singlets, as their signals can be affected by hydrogen bonding and exchange with trace amounts of water in the solvent. The amide (NH) proton is typically found further downfield (e.g., >10 ppm), while the terminal amine (NH₂) protons would be at a more moderate chemical shift (e.g., ~4-5 ppm). The presence of the hydrochloride would likely lead to protonation, potentially on the pyridazine nitrogens or the hydrazide group, which would further shift the signals of adjacent protons and possibly result in an additional broad signal for the N-H⁺ proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, the following signals are expected:

Pyridazine Ring Carbons: Three distinct signals for the carbons of the pyridazine ring would be expected in the aromatic region (~120-160 ppm). The carbon atom bearing the carbohydrazide group (C4) would be significantly influenced by the substituent.

Carbonyl Carbon (C=O): A characteristic signal for the amide carbonyl carbon would be observed in the highly deshielded region of the spectrum, typically between 160 and 180 ppm.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be used to confirm the structure.

COSY: Would show correlations between adjacent protons, confirming the connectivity of the protons on the pyridazine ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning the quaternary carbonyl carbon and confirming the attachment of the carbohydrazide group to the C4 position of the pyridazine ring.

Expected ¹H NMR Signals Approximate Chemical Shift (ppm) Multiplicity Assignment
Pyridazine Protons8.0 - 9.5d, ddH-3, H-5, H-6
Amide Proton> 10br s-CONH -
Amine Protons4.0 - 5.0br s-NH
Expected ¹³C NMR Signals Approximate Chemical Shift (ppm) Assignment
Carbonyl Carbon160 - 180C =O
Pyridazine Carbons120 - 160C -3, C -4, C -5, C -6

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Pyridazine-4-carbohydrazide hydrochloride would be expected to show several characteristic absorption bands.

N-H Stretching: The hydrazide group contains N-H bonds that would give rise to absorption bands in the 3200-3400 cm⁻¹ region. The amide N-H stretch typically appears as a single band, while the -NH₂ group would show two bands (symmetric and asymmetric stretching).

C-H Stretching: Aromatic C-H stretching vibrations from the pyridazine ring are expected to appear just above 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected around 1650-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

N-H Bending (Amide II band): The N-H bending vibration, coupled with C-N stretching, would appear as a strong band in the 1580-1650 cm⁻¹ region.

C=N and C=C Stretching: Stretching vibrations of the C=N and C=C bonds within the pyridazine ring would be observed in the 1400-1600 cm⁻¹ region.

Functional Group Expected Vibrational Frequency (cm⁻¹) Description
N-H Stretch (Amide & Amine)3200 - 3400Medium to Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Weak to Medium
C=O Stretch (Amide I)1650 - 1680Strong, Sharp
N-H Bend (Amide II)1580 - 1650Strong
C=N / C=C Stretch (Ring)1400 - 1600Medium to Strong

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular weight of the free base (C₅H₆N₄O) is 138.12 g/mol . In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed.

Molecular Ion Peak: In ESI-MS (positive mode), a prominent peak at m/z 139.06, corresponding to the protonated free base [C₅H₆N₄O + H]⁺, would be expected. The hydrochloride salt itself is not typically observed as a single entity.

Fragmentation Analysis: The molecule would fragment in predictable ways. Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals:

Loss of the amino group (-NH₂) to give a fragment.

Loss of the entire hydrazide group (-NHNH₂).

Cleavage of the C-C bond between the pyridazine ring and the carbonyl group, resulting in a pyridazine-containing fragment and a carbohydrazide fragment.

The pyridazine ring itself could undergo characteristic ring fragmentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. The pyridazine ring and the carbohydrazide group are both chromophores that absorb UV light.

The spectrum would be expected to show absorptions corresponding to:

π → π* transitions: These high-energy transitions, typically occurring at shorter wavelengths (e.g., below 250 nm), are associated with the π-electron system of the pyridazine aromatic ring.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These are expected at longer wavelengths (e.g., >250 nm) and are characteristic of heteroaromatic systems and molecules containing carbonyl groups. matrix-fine-chemicals.com The presence of the hydrochloride salt and the choice of solvent can influence the position and intensity of these absorption bands.

Elemental Analysis for Compositional Verification

Elemental analysis determines the mass percentage of each element in a compound. This technique is crucial for verifying the empirical formula and purity of a synthesized compound. The theoretical elemental composition of this compound (C₅H₇ClN₄O) is calculated from its molecular formula and atomic weights.

Element Symbol Atomic Weight Number of Atoms Total Mass Mass Percentage (%)
CarbonC12.011560.05534.40%
HydrogenH1.00877.0564.04%
ChlorineCl35.453135.45320.31%
NitrogenN14.007456.02832.10%
OxygenO15.999115.9999.16%
Total 174.591 100.00%

Experimental results from an elemental analyzer for a pure sample should closely match these theoretical values.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous structural information.

The analysis would yield:

Molecular Conformation: The exact spatial orientation of the pyridazine ring relative to the carbohydrazide side chain.

Bond Lengths and Angles: Precise measurements of all covalent bond lengths and angles, confirming the molecular geometry.

Crystal Packing and Intermolecular Interactions: It would reveal how the molecules are arranged in the crystal lattice. Crucially, it would show the location of the chloride ion and detail the hydrogen bonding network. This would clarify which atom(s) are protonated (e.g., one of the pyridazine nitrogens or the terminal amine) and how the chloride anion interacts with the protonated cation through electrostatic forces and hydrogen bonds. These interactions are critical for understanding the solid-state properties of the compound. While specific crystal structure data for this compound is not publicly available, related structures have been elucidated using this powerful technique. bibliomed.org

Q & A

Q. What are the established synthetic routes for Pyridazine-4-carbohydrazide hydrochloride, and how can reaction conditions be optimized for higher yield?

this compound is typically synthesized via condensation reactions involving pyridazine derivatives and hydrazine hydrochloride. For example, microwave-assisted synthesis (e.g., 110–120°C in PEG-400) can enhance reaction efficiency and reduce side products . Optimization involves adjusting temperature, solvent polarity, and stoichiometric ratios of reactants. Yield improvements are often achieved by monitoring reaction progress via LC-MS or TLC .

Synthetic Method Conditions Yield Range
Microwave-assisted synthesis110–120°C, PEG-400, 5–10 hr60–75%
Conventional refluxEthanol, 12 hr45–55%

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm hydrazide and pyridazine ring proton environments .
  • LC-MS for purity assessment and detection of degradation products .
  • FT-IR to identify N–H stretching (3100–3300 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) . Cross-validation with authentic samples or computational predictions (e.g., PubChem data ) ensures accuracy.

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and light-sensitive. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to strong acids/bases, as the hydrazide group is prone to hydrolysis . Stability testing under varying pH (3–9) and temperature (4–40°C) is recommended to establish shelf-life .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in heterocyclic ring-forming reactions?

The hydrazide moiety acts as a nucleophile, enabling cyclocondensation with ketones or aldehydes to form pyridazine-fused heterocycles (e.g., tetrahydrocarbazoles). Computational studies (DFT) suggest that electron-withdrawing groups on the pyridazine ring lower the activation energy for cyclization . Reaction pathways are often validated via intermediate trapping (e.g., hydrazone formation) and isotopic labeling .

Q. How can researchers resolve contradictions in reported bioactivity data for Pyridazine-4-carbohydrazide derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from:

  • Purity variations : Impurities from incomplete purification (e.g., residual HCl) can skew assays .
  • Assay conditions : pH, ionic strength, and solvent choice (DMSO vs. aqueous buffers) alter compound solubility and activity . Standardize protocols using reference compounds (e.g., PubChem CID 11793437-9 ) and validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. What computational strategies predict the environmental impact of this compound?

While ecotoxicity data are limited, in silico tools (e.g., EPI Suite) estimate biodegradability and bioaccumulation potential. The compound’s high water solubility (logP ~0.5) suggests moderate mobility in soil, but the hydrazide group may pose aquatic toxicity risks . Experimental validation via OECD 301D ready biodegradability testing is advised .

Methodological Guidance

Q. How to design experiments for studying degradation pathways of this compound?

  • Stress testing : Expose the compound to UV light, oxidative (H₂O₂), and hydrolytic (0.1 M HCl/NaOH) conditions .
  • Degradant identification : Use HR-MS/MS and ¹H NMR to characterize fragments (e.g., pyridazine ring cleavage products) .
  • Kinetic analysis : Fit degradation data to first-order or Arrhenius models to predict shelf-life .

Q. What strategies optimize this compound for in vivo studies?

  • Salt form selection : Hydrochloride salts improve aqueous solubility but may require counterion exchange (e.g., to citrate) for biocompatibility .
  • Prodrug design : Mask the hydrazide group with enzymatically cleavable protectors (e.g., acetyl) to enhance bioavailability .

Data Contradiction Analysis

Contradictory reports on reaction yields or bioactivity often stem from:

  • Synthetic impurities : Unreacted intermediates (e.g., pyridazine-4-carboxylic acid) may act as inhibitors .
  • Assay interference : Hydrazide groups can chelate metal ions in enzymatic assays, leading to false positives .
    Resolution requires rigorous analytical controls (e.g., spiking experiments ) and transparency in reporting raw data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.